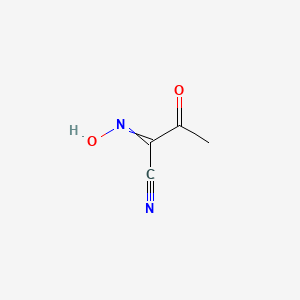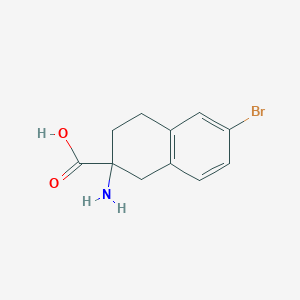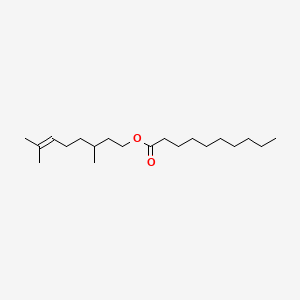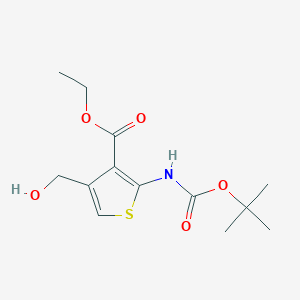
3-((6-Fluoropyridin-2-yl)amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is a fluorinated organic compound characterized by the presence of a fluorine atom on the pyridine ring and an amino group attached to a propanol chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol typically involves the reaction of 6-fluoropyridine-2-amine with an appropriate alkylating agent, such as 1,3-dibromopropane, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the alkyl halide, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and efficiency. The process involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions, and the product is continuously extracted.
Chemical Reactions Analysis
Types of Reactions: 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-((6-Fluoropyridin-2-yl)amino)propanal or 3-((6-Fluoropyridin-2-yl)amino)propanoic acid.
Reduction: 3-((6-Fluoropyridin-2-yl)amino)propan-1-amine or this compound.
Substitution: Various fluorinated or aminated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound's derivatives are explored for their potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the specific biological context.
Comparison with Similar Compounds
3-((6-Chloropyridin-2-yl)amino)propan-1-ol
3-((6-Bromopyridin-2-yl)amino)propan-1-ol
3-((6-Iodopyridin-2-yl)amino)propan-1-ol
Uniqueness: 3-((6-Fluoropyridin-2-yl)amino)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound's stability and reactivity, making it particularly useful in certain applications.
Properties
IUPAC Name |
3-[(6-fluoropyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCVNUFCEHCFON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724496 |
Source


|
| Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000981-38-3 |
Source


|
| Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5]Cycloparaphenylene](/img/structure/B1507085.png)
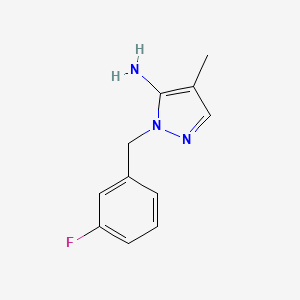

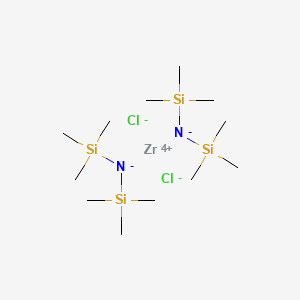
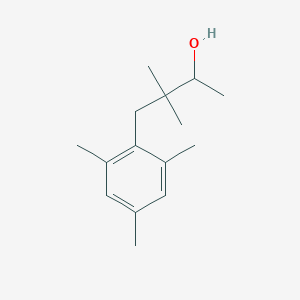
![Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B1507107.png)
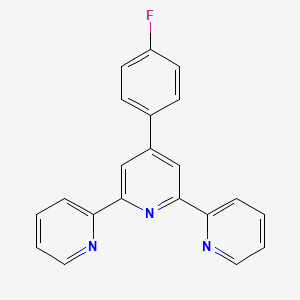
![Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl-](/img/structure/B1507109.png)
